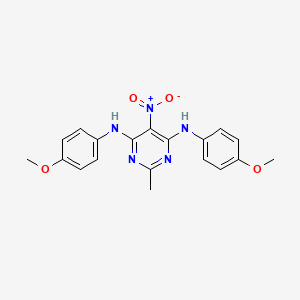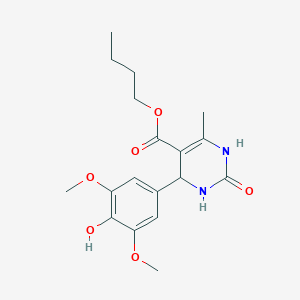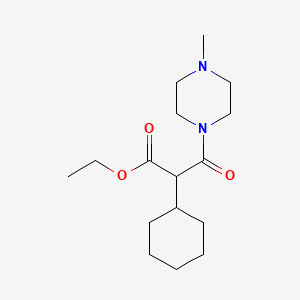![molecular formula C26H38O6 B11619288 Di-tert-butyl 4-hydroxy-4-methyl-6-oxo-2-[4-(propan-2-yl)phenyl]cyclohexane-1,3-dicarboxylate](/img/structure/B11619288.png)
Di-tert-butyl 4-hydroxy-4-methyl-6-oxo-2-[4-(propan-2-yl)phenyl]cyclohexane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-6-OXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its cyclohexane ring substituted with tert-butyl, hydroxy, methyl, oxo, and phenyl groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-6-OXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-1,3-DICARBOXYLATE involves multiple steps, including the formation of the cyclohexane ring and the introduction of various substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclohexane ring through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of tert-butyl, hydroxy, methyl, oxo, and phenyl groups through substitution reactions using specific reagents and catalysts.
Purification: Purification of the final product through recrystallization or chromatography techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes:
Batch Reactors: Use of batch reactors for controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: Implementation of continuous flow reactors for efficient and scalable production.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-6-OXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Oxidation reactions to form oxo derivatives.
Reduction: Reduction reactions to modify the oxo group.
Substitution: Substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Use of oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Use of reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Use of catalysts such as palladium or platinum for substitution reactions.
Major Products
Oxo Derivatives: Formation of oxo derivatives through oxidation.
Reduced Compounds: Formation of reduced compounds through reduction.
Substituted Cyclohexanes: Formation of substituted cyclohexanes through substitution reactions.
Aplicaciones Científicas De Investigación
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-6-OXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-1,3-DICARBOXYLATE has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-6-OXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with molecular targets and pathways. This includes:
Molecular Targets: Binding to specific enzymes or receptors to modulate their activity.
Pathways: Influencing biochemical pathways involved in cellular processes such as signal transduction, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Known for its antioxidant properties and used in polymer stabilization.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: A related compound with similar structural features and applications.
Uniqueness
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-6-OXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-1,3-DICARBOXYLATE is unique due to its specific combination of functional groups and structural configuration, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C26H38O6 |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-(4-propan-2-ylphenyl)cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C26H38O6/c1-15(2)16-10-12-17(13-11-16)19-20(22(28)31-24(3,4)5)18(27)14-26(9,30)21(19)23(29)32-25(6,7)8/h10-13,15,19-21,30H,14H2,1-9H3 |
Clave InChI |
AFJANWBPFDEJLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)(C)C)(C)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7Z)-3-(4-fluorophenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11619206.png)

![4-(4-Chlorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11619217.png)
![6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619228.png)
![3-(4-chlorophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11619234.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619249.png)
![2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone](/img/structure/B11619250.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11619251.png)
![(5Z)-3-allyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11619255.png)

![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazino]propanamide](/img/structure/B11619263.png)
![ethyl 2-[(4E)-4-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11619272.png)
![2-{[3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11619285.png)

